
RHODIUM (III) BROMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Rhodium(III) bromide's synthesis often involves oxidative conditions leading to C-C, C-N, and C-O bond formation, highlighting its utility in direct functionalization of C-H bonds. This process is facilitated by various arene substrates bearing nitrogen and oxygen directing groups, coupling with unsaturated partners like alkenes and alkynes, demonstrating Rh(III)'s capacity for efficient, step-economic transformations of readily available materials into value-added molecules (Song, Wang, & Li, 2012).
Molecular Structure Analysis
The molecular structure of rhodium(III) bromide complexes can vary significantly based on the ligands present. Structures featuring planar trianionic ligands with axial positions occupied by halides demonstrate the flexibility and adaptability of rhodium(III) centers in forming octahedral complexes, crucial for its reactivity and catalytic properties (Fujita et al., 2018).
Chemical Reactions and Properties
Rhodium(III) bromide catalyzes ortho brominations and iodinations of various substrates by C-H bond activations, showcasing its broad utility in chemical synthesis. These reactions pave the way for subsequent functionalizations, including cross-coupling, to yield structurally diverse and complex organic compounds (Cheng, Dong, Parthasarathy, & Bolm, 2017).
Physical Properties Analysis
The crystal structure and physical properties of rhodium(III) bromide complexes have been extensively studied, revealing insights into their coordination environments and bonding characteristics. For example, the structure of bromo[tris(2-vinylphenyl)phosphine]rhodium(I) provides detailed information on the coordination geometry around rhodium, which is crucial for understanding its reactivity and physical properties (Nave & Truter, 1973).
Chemical Properties Analysis
The chemical properties of rhodium(III) bromide, including its reactivity towards different substrates and ligands, demonstrate its versatility as a catalyst. For instance, its ability to form stable complexes with acyclic diaminedithioether ligands showcases the diverse chemical environments rhodium(III) can accommodate, influencing its catalytic activity and selectivity in organic transformations (Akgun et al., 2010).
Applications De Recherche Scientifique
1. Adsorption on Activated Carbon
- Summary of Application: Rhodium (III) Bromide is used in the study of the adsorption mechanism of Rh(III) ions on activated carbon. This process is reversible, meaning Rh(III) ions can be stripped from the activated carbon back into the solution .
- Methods of Application: The study involved the use of activated carbon ORGANOSORB 10—AA for the adsorption process .
2. Preparation of Coordination Complex
- Summary of Application: Rhodium (III) Bromide hydrate is used to prepare coordination complex, specifically trans-dibromotetrakis (pyridine)rhodium (III) bromide hexahydrate .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
3. Synthesis of Other Rhodium Halides
- Summary of Application: Rhodium (III) Bromide is a starting material for the synthesis of other rhodium halides .
- Methods of Application: For example, it reacts with bromine trifluoride to form rhodium (IV) fluoride and with aqueous potassium iodide to form rhodium (III) iodide .
- Results: The source does not provide specific results or outcomes obtained from this application .
4. Preparation of Rhodium Nanoparticles
- Summary of Application: Rhodium (III) Bromide hydrate is used in the preparation of rhodium nanoparticles .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
5. Fabrication of Crucibles for Laboratory Furnaces
- Summary of Application: Rhodium is added to platinum to improve its hardness and reduce the thermal expansion coefficient. Pt-Rh alloys are used for fabrication of crucibles for laboratory furnaces .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
6. Synthesis of Rhodium(IV) Fluoride
- Summary of Application: Rhodium (III) Bromide is used as a starting material for the synthesis of other rhodium halides, such as Rhodium(IV) Fluoride .
- Methods of Application: Rhodium (III) Bromide reacts with bromine trifluoride to form Rhodium(IV) Fluoride .
- Results: The source does not provide specific results or outcomes obtained from this application .
7. Synthesis of Rhodium(III) Iodide
- Summary of Application: Rhodium (III) Bromide is used as a starting material for the synthesis of other rhodium halides, such as Rhodium(III) Iodide .
- Methods of Application: Rhodium (III) Bromide reacts with aqueous potassium iodide to form Rhodium(III) Iodide .
- Results: The source does not provide specific results or outcomes obtained from this application .
Propriétés
Numéro CAS |
123333-87-9 |
|---|---|
Nom du produit |
RHODIUM (III) BROMIDE |
Formule moléculaire |
Br3Rh |
Poids moléculaire |
342.62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



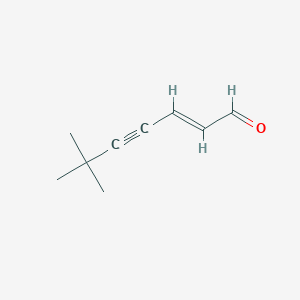
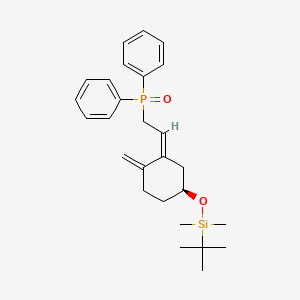
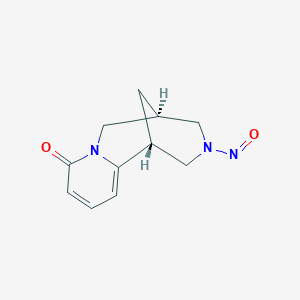
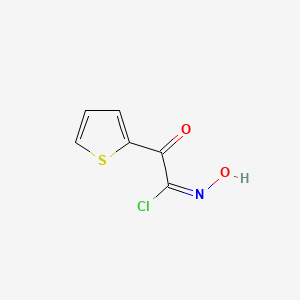
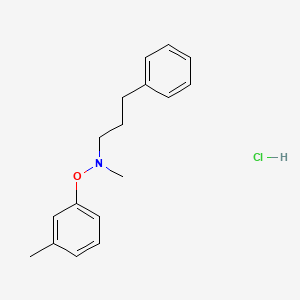
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)